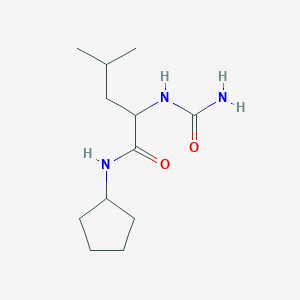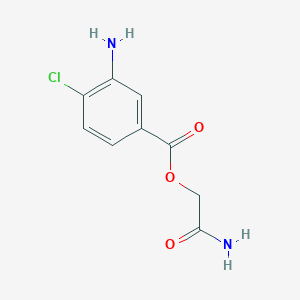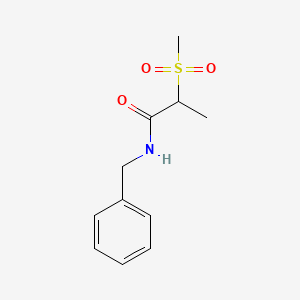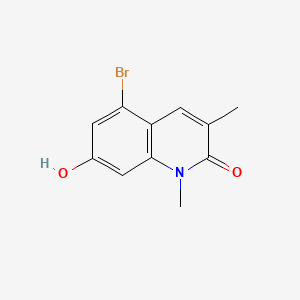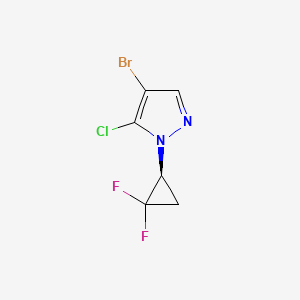
(S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of bromine, chlorine, and difluorocyclopropyl groups in the pyrazole ring makes it a versatile molecule for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Halogens: The bromine and chlorine atoms can be introduced through halogenation reactions using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts.
Incorporation of Difluorocyclopropyl Group: The difluorocyclopropyl group can be introduced via cyclopropanation reactions using difluorocarbene precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclopropane Ring-Opening Reactions: The difluorocyclopropyl group can participate in ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines can be formed.
Oxidation Products: Oxidized derivatives such as pyrazole oxides.
Reduction Products: Dehalogenated pyrazole derivatives.
Applications De Recherche Scientifique
(S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of (S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The halogen atoms can also contribute to the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-5-chloro-1H-pyrazole: Lacks the difluorocyclopropyl group.
5-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole: Lacks the bromine atom.
4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole: Lacks the chlorine atom.
Uniqueness
(S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole is unique due to the combination of bromine, chlorine, and difluorocyclopropyl groups in the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H4BrClF2N2 |
|---|---|
Poids moléculaire |
257.46 g/mol |
Nom IUPAC |
4-bromo-5-chloro-1-[(1S)-2,2-difluorocyclopropyl]pyrazole |
InChI |
InChI=1S/C6H4BrClF2N2/c7-3-2-11-12(5(3)8)4-1-6(4,9)10/h2,4H,1H2/t4-/m0/s1 |
Clé InChI |
ZYCFIPQXGWOZMM-BYPYZUCNSA-N |
SMILES isomérique |
C1[C@@H](C1(F)F)N2C(=C(C=N2)Br)Cl |
SMILES canonique |
C1C(C1(F)F)N2C(=C(C=N2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



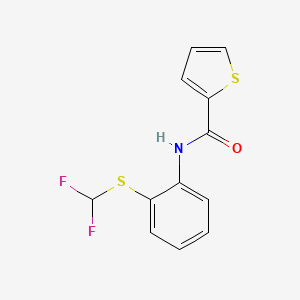

![Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14909068.png)
![3-(4-ethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14909084.png)

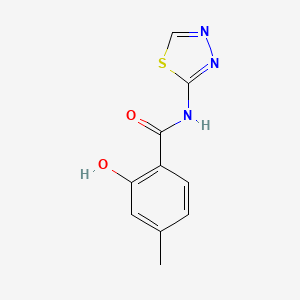

![N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14909106.png)
![4-Bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14909114.png)
